molecular formula C10H7F4N3 B2509260 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline CAS No. 1006468-65-0

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Cat. No.: B2509260
CAS No.: 1006468-65-0
M. Wt: 245.181
InChI Key: NIDQSEJKHUEIDQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoroaniline with trifluoromethyl-substituted pyrazole under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism by which 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity, reactivity, and overall biological activity. These groups can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the pyrazole moiety.

    2-Fluoro-4-(trifluoromethyl)aniline: Similar in structure but with the fluorine atom in a different position.

    4-(Trifluoromethyl)aniline: Lacks the fluorine atom but contains the trifluoromethyl group.

Uniqueness

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the combination of fluorine, trifluoromethyl, and pyrazole groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDQSEJKHUEIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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